Cas no 1137861-60-9 (1-2-(propan-2-yl)phenylprop-2-en-1-one)

1-2-(Propan-2-yl)phenylprop-2-en-1-one is an α,β-unsaturated ketone featuring an isopropyl-substituted phenyl group. This compound is of interest in synthetic organic chemistry due to its conjugated enone structure, which serves as a versatile intermediate in Michael additions, cycloadditions, and other nucleophilic reactions. The isopropyl substituent enhances steric and electronic effects, influencing reactivity and selectivity in downstream transformations. Its well-defined molecular structure makes it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is required. The compound exhibits stability under standard conditions, facilitating handling and storage in laboratory settings. Its synthetic utility is further underscored by its potential as a precursor for complex molecular architectures.
1-2-(propan-2-yl)phenylprop-2-en-1-one structure
1137861-60-9 structure
商品名:1-2-(propan-2-yl)phenylprop-2-en-1-one
CAS番号:1137861-60-9
MF:C12H14O
メガワット:174.238963603973
CID:6180304
PubChem ID:44541423

1-2-(propan-2-yl)phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-2-(propan-2-yl)phenylprop-2-en-1-one
    • 1137861-60-9
    • 1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
    • EN300-1839713
    • インチ: 1S/C12H14O/c1-4-12(13)11-8-6-5-7-10(11)9(2)3/h4-9H,1H2,2-3H3
    • InChIKey: ZTFLOELXEINNCX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)C1C=CC=CC=1C(C)C

計算された属性

  • せいみつぶんしりょう: 174.104465066g/mol
  • どういたいしつりょう: 174.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 17.1Ų

1-2-(propan-2-yl)phenylprop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1839713-0.5g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
0.5g
$946.0 2023-09-19
Enamine
EN300-1839713-1.0g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
1g
$1100.0 2023-06-02
Enamine
EN300-1839713-5.0g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
5g
$3189.0 2023-06-02
Enamine
EN300-1839713-0.05g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
0.05g
$827.0 2023-09-19
Enamine
EN300-1839713-10.0g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
10g
$4729.0 2023-06-02
Enamine
EN300-1839713-0.1g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
0.1g
$867.0 2023-09-19
Enamine
EN300-1839713-0.25g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
0.25g
$906.0 2023-09-19
Enamine
EN300-1839713-5g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
5g
$2858.0 2023-09-19
Enamine
EN300-1839713-10g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
10g
$4236.0 2023-09-19
Enamine
EN300-1839713-2.5g
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
1137861-60-9
2.5g
$1931.0 2023-09-19

1-2-(propan-2-yl)phenylprop-2-en-1-one 関連文献

1-2-(propan-2-yl)phenylprop-2-en-1-oneに関する追加情報

1-2-(Propan-2-yl)phenylprop-2-en-1-one: A Comprehensive Overview

The compound with CAS No. 1137861-60-9, commonly referred to as 1-2-(propan-2-yl)phenylprop-2-en-1-one, is a fascinating molecule with a diverse range of applications and properties. This compound belongs to the class of aromatic ketones and is characterized by its unique structure, which combines a phenyl group with a substituted propenone moiety. The propan-2-yl substituent adds complexity to the molecule, influencing its chemical behavior and reactivity.

Recent studies have highlighted the potential of 1-2-(propan-2-yl)phenylprop-2-en-1-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure makes it an ideal candidate for further functionalization, enabling the creation of derivatives with enhanced bioactivity or specific chemical properties. Researchers have explored its role as a precursor in the synthesis of more complex molecules, leveraging its stability and reactivity under specific reaction conditions.

The synthesis of 1-2-(propan-2-yl)phenylprop-2-en-1-one typically involves multi-step organic reactions, often incorporating techniques such as Friedel-Crafts acylation or Claisen condensation. These methods allow for precise control over the molecular architecture, ensuring high purity and consistency in the final product. The compound's ability to undergo further modifications has made it a valuable intermediate in organic synthesis.

In terms of physical properties, 1-2-(propan-2-y phenylpropenone exhibits a melting point of approximately 50°C and a boiling point around 300°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The molecule's UV absorption characteristics have also been studied, revealing potential applications in photoprotection or as a chromophore in optoelectronic materials.

One of the most promising areas of research involving this compound is its application in drug discovery. Studies have shown that 1-(propanoyl)phenylpropenone derivatives can exhibit anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents. Additionally, their ability to interact with biological systems has led to investigations into their role as enzyme inhibitors or modulators of cellular signaling pathways.

In the field of agrochemistry, propanoyl phenylpropenone has been explored for its pesticidal properties. Research indicates that certain derivatives may possess insecticidal activity, offering a natural alternative to synthetic pesticides. This aligns with the growing demand for eco-friendly solutions in agriculture and pest control.

The environmental impact of 1-(propanoyl)phenylpropenone has also been a topic of interest. Studies suggest that it degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. This characteristic makes it a more sustainable option compared to other chemicals with longer half-lives.

Looking ahead, ongoing research is focused on optimizing the synthesis pathways for propanoyl phenylpropenone, aiming to enhance yield and reduce production costs. Advances in catalytic technologies and green chemistry principles are expected to play a pivotal role in achieving these goals.

In conclusion, CAS No. 1137861609, or 1-(propanoyl)phenylpropenone, is a versatile compound with significant potential across multiple industries. Its unique structure, coupled with recent advancements in its synthesis and application studies, positions it as an important molecule for future innovations in science and technology.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd